

Application Notes and Protocols for Microbiological Assay of Danofloxacin in Milk

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Compound of Interest		
Compound Name:	Danofloxacin	
Cat. No.:	B054342	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Danofloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum activity, specifically developed for veterinary use.[1] Its application in dairy cattle for treating infections like bovine respiratory disease raises concerns about potential residues in milk, which can pose risks to human health and affect dairy processing. Regulatory bodies have established Maximum Residue Limits (MRLs) for **danofloxacin** in milk, necessitating sensitive and reliable analytical methods for its quantification.[2][3][4][5] The MRL for **danofloxacin** in bovine milk is set at 30 μg/kg.[4][5]

This document provides detailed application notes and protocols for the quantification of **danofloxacin** in milk using a microbiological agar diffusion assay. This method is a cost-effective and reliable technique for determining the antimicrobial potency of **danofloxacin** residues.[6] The assay is based on the principle that the size of the inhibition zone of a susceptible microorganism is proportional to the concentration of the antibiotic present in the sample.

Principle of the Method

The microbiological assay for **danofloxacin** in milk is performed using the agar diffusion method, specifically the cylinder-plate technique.[7] A susceptible test microorganism, Staphylococcus epidermidis, is uniformly seeded into an agar medium.[7] Standard solutions of



danofloxacin and prepared milk samples are placed in stainless steel cylinders on the surface of the agar. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. The antimicrobial activity of danofloxacin inhibits the growth of the test microorganism, resulting in clear circular zones of inhibition. The diameter of these zones is measured, and the concentration of danofloxacin in the sample is determined by comparing the size of its inhibition zone to those produced by known concentrations of the danofloxacin standard.

Materials and Reagents

- Danofloxacin reference standard
- Test microorganism: Staphylococcus epidermidis ATCC 12228[7]
- Culture media:
 - Antibiotic Assay Medium No. 1 (Seed Agar)
 - Antibiotic Assay Medium No. 11 (Base Agar)
- Phosphate buffer (pH 5.8)
- Sterile stainless steel cylinders (8 mm x 6 mm x 10 mm)[7]
- Sterile Petri dishes (100 mm x 20 mm)[7]
- General laboratory equipment (autoclave, incubator, calipers, etc.)

Experimental Protocols Preparation of Culture Media

Antibiotic Assay Medium No. 1 (Seed Agar)



Ingredient	Amount per Liter	
Peptone	6.0 g	
Pancreatic Digest of Casein	4.0 g	
Yeast Extract	3.0 g	
Beef Extract	1.5 g	
Dextrose	1.0 g	
Agar	15.0 g	
Purified Water	1000 mL	
Final pH: 6.5-6.6 after sterilization		

Instructions:

- Suspend 30.5 g of the medium in 1000 mL of purified water.
- Heat to boiling to dissolve the medium completely.
- Sterilize by autoclaving at 121°C for 15 minutes.

Antibiotic Assay Medium No. 11 (Base Agar)

Ingredient	Amount per Liter	
Peptone	6.0 g	
Yeast Extract	3.0 g	
Beef Extract	1.5 g	
Dextrose	1.0 g	
Agar	15.0 g	
Purified Water	1000 mL	
Final pH: 7.8-8.0 after sterilization		



Instructions:

- Suspend 26.0 g of the medium in 1000 mL of purified water.
- Heat to boiling to dissolve the medium completely.
- Sterilize by autoclaving at 121°C for 15 minutes.

Preparation of Inoculum

- Culture Staphylococcus epidermidis ATCC 12228 on slants of Antibiotic Assay Medium No. 1 at 32-35°C for 24 hours.
- Wash the growth from the slant using sterile 0.9% saline solution.
- Standardize the resulting bacterial suspension to obtain a transmittance of 25% at 580 nm. [7] This stock suspension can be stored at 2-8°C for up to one week.
- For use in the assay, dilute the stock suspension into the melted Antibiotic Assay Medium
 No. 1 (cooled to 45-50°C) to obtain the optimal inoculum concentration (typically 1-2% v/v).

Preparation of Standard and Sample Solutions

Danofloxacin Standard Solutions:

- Accurately weigh a suitable amount of danofloxacin reference standard and dissolve in purified water to obtain a stock solution of 100 μg/mL.
- From the stock solution, prepare working standard solutions with concentrations of 5.0, 10.0, and 20.0 µg/mL by diluting with phosphate buffer (pH 5.8).[7]

Milk Sample Preparation:

- Collect milk samples aseptically to avoid microbial contamination.
- Allow the milk sample to warm to room temperature and mix gently.
- Centrifuge the milk sample at 3000 rpm for 15 minutes to separate the cream layer.



- · Carefully remove the skimmed milk for analysis.
- If necessary, dilute the skimmed milk with phosphate buffer (pH 5.8) to bring the expected danofloxacin concentration within the range of the standard curve.

Assay Procedure (Cylinder-Plate Method)

- Pour 20 mL of molten Antibiotic Assay Medium No. 11 into sterile Petri dishes to form a uniform base layer.[7]
- Once the base layer has solidified, pour 5 mL of Antibiotic Assay Medium No. 1, previously
 inoculated with the standardized S. epidermidis suspension, as a seed layer.[7]
- Allow the seed layer to solidify completely in a level position.
- Aseptically place six stainless steel cylinders on the agar surface, spaced evenly.
- Fill three alternate cylinders with the median concentration (10.0 μg/mL) of the danofloxacin standard solution. Fill the other three cylinders with the prepared milk sample.
- Alternatively, a 3x3 parallel line assay design can be used, with three doses of the standard and three doses of the sample on each plate.[7]
- Incubate the plates at 35 ± 2°C for 18 hours.[7]
- After incubation, measure the diameter of the zones of inhibition with a calibrated caliper to the nearest 0.1 mm.

Data Analysis

- Calculate the average diameter of the inhibition zones for the standard and sample solutions.
- Construct a standard curve by plotting the logarithm of the danofloxacin standard concentrations against the mean diameters of the inhibition zones.
- Determine the concentration of danofloxacin in the milk sample by interpolating its mean inhibition zone diameter on the standard curve.



• Correct the result for any dilution factors used during sample preparation.

Data Presentation

The performance of the microbiological assay for **danofloxacin** has been validated, and the key quantitative data are summarized below.

Table 1: Linearity of the Microbiological Assay for Danofloxacin

Parameter	Value
Concentration Range	5.0 - 20.0 μg/mL
Correlation Coefficient (r)	0.9998

Table 2: Precision of the Microbiological Assay for **Danofloxacin**

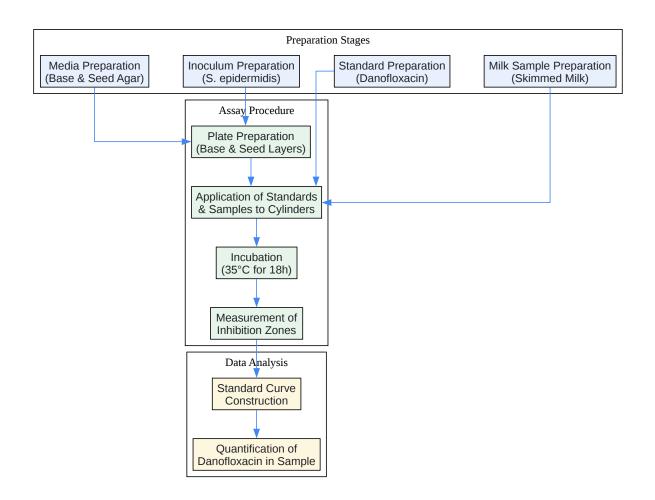
Precision Type	Mean Concentration (μg/mL)	Relative Standard Deviation (RSD)
Intraday (Repeatability)	10.12	1.2%
Interday (Intermediate)	10.25	1.5%

Table 3: Accuracy of the Microbiological Assay for **Danofloxacin**

Spiked Concentration (µg/mL)	Mean Measured Concentration (μg/mL)	Recovery (%)
8.0	7.95	99.4
10.0	10.02	100.2
12.0	11.93	99.4

Visualizations





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Caption: Experimental workflow for the microbiological assay of **danofloxacin**.





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Caption: Logical relationship between **danofloxacin** concentration and inhibition zone size.

Conclusion

The microbiological agar diffusion assay described provides a sensitive, precise, and accurate method for the quantification of **danofloxacin** in milk. The detailed protocols and validation data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the monitoring of antibiotic residues in dairy products. The method is suitable for routine quality control and can be implemented with standard microbiological laboratory equipment.

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